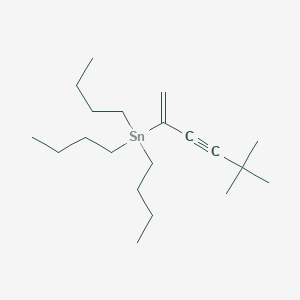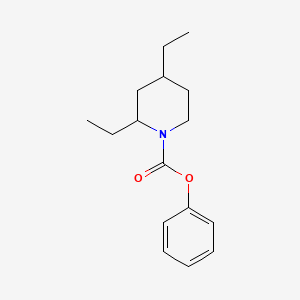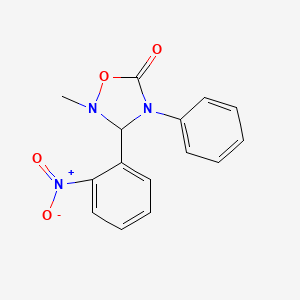
9-(1-Phenylpropylidene)-9H-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1-Phenylpropylidene)-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis. The structure of this compound consists of a xanthene core with a phenylpropylidene substituent at the 9-position, which imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Phenylpropylidene)-9H-xanthene typically involves the condensation of xanthene derivatives with phenylpropylidene precursors. One common method is the reaction of xanthene with 1-phenylpropylidene chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
9-(1-Phenylpropylidene)-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding xanthone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced xanthene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Halogenated or alkylated xanthene derivatives.
科学的研究の応用
9-(1-Phenylpropylidene)-9H-xanthene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-(1-Phenylpropylidene)-9H-xanthene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylpropylidene moiety can enhance the compound’s binding affinity and specificity towards its molecular targets, thereby influencing its biological activity.
類似化合物との比較
Similar Compounds
Xanthene: The parent compound of the xanthene family, used in the synthesis of various derivatives.
9-Phenylxanthene: A derivative with a phenyl group at the 9-position, similar in structure but lacking the propylidene moiety.
9-(1-Phenylethylidene)-9H-xanthene: A closely related compound with an ethylidene substituent instead of propylidene.
Uniqueness
9-(1-Phenylpropylidene)-9H-xanthene is unique due to the presence of the phenylpropylidene group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
特性
CAS番号 |
650624-51-4 |
|---|---|
分子式 |
C22H18O |
分子量 |
298.4 g/mol |
IUPAC名 |
9-(1-phenylpropylidene)xanthene |
InChI |
InChI=1S/C22H18O/c1-2-17(16-10-4-3-5-11-16)22-18-12-6-8-14-20(18)23-21-15-9-7-13-19(21)22/h3-15H,2H2,1H3 |
InChIキー |
KNPFPAITHIRTJG-UHFFFAOYSA-N |
正規SMILES |
CCC(=C1C2=CC=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)




![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)

![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)

![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
